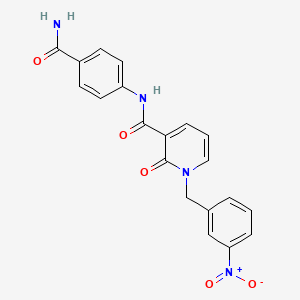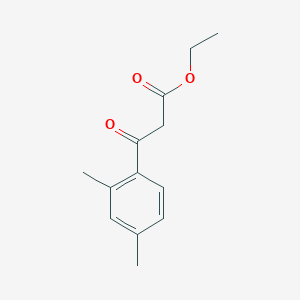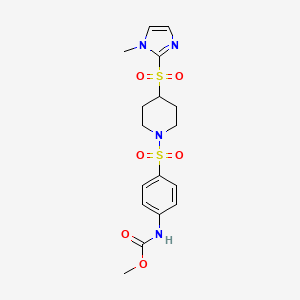![molecular formula C13H16FNO5 B3015036 3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2287300-27-8](/img/structure/B3015036.png)
3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an aromatic compound with a complex structure that includes a fluoro group, a methoxy group, and a tert-butoxycarbonylamino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluoro group.
Methoxylation: Introduction of the methoxy group.
Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a benzoic acid derivative with a carbonyl group.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Lacks the tert-butoxycarbonylamino group.
4-Methoxy-5-fluorobenzoic acid: Similar structure but different substitution pattern.
3-Fluoro-4-nitrobenzoic acid: Contains a nitro group instead of a methoxy group.
Uniqueness
3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the presence of the tert-butoxycarbonylamino group, which can provide additional steric and electronic effects, enhancing its reactivity and specificity in various applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-7(11(16)17)5-8(14)10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVYPSHKIIWDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)C(=O)O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3014957.png)
![7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B3014960.png)

![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)
![1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3014966.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)



![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
